molecular formula C15H21ClN2O4S B3607286 3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3607286
M. Wt: 360.9 g/mol
InChI Key: UIVFWSQQMPRQQV-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the piperidine ring and the sulfonamide group in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with N-methylpiperidine in the presence of a base such as triethylamine.

    Introduction of the oxoethyl group: The resulting intermediate is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the 2-oxo-2-(piperidin-1-yl)ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenamine.

    Substitution: Formation of 3-azido-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide.

Scientific Research Applications

3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is not fully understood. it is believed to involve the inhibition of bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
  • 3-chloro-4-methoxy-N-methylbenzenesulfonamide
  • 3-chloro-4-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Uniqueness

The unique combination of the chloro, methoxy, and piperidinyl groups in 3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-17(11-15(19)18-8-4-3-5-9-18)23(20,21)12-6-7-14(22-2)13(16)10-12/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFWSQQMPRQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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